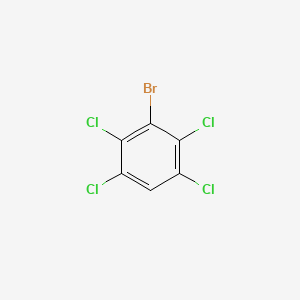

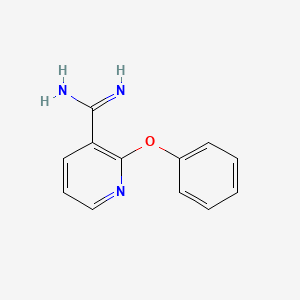

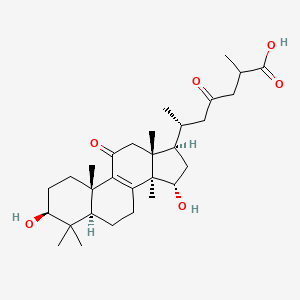

![molecular formula C13H20O2 B12434801 4-[(1E)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 110114-85-7](/img/structure/B12434801.png)

4-[(1E)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(1E)-3-hidroxi-but-1-en-1-il]-3,5,5-trimetilciclohex-2-en-1-ona es un compuesto orgánico con una estructura compleja que incluye un anillo de ciclohexeno sustituido con un grupo hidroxibutilenil y tres grupos metilo

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-[(1E)-3-hidroxi-but-1-en-1-il]-3,5,5-trimetilciclohex-2-en-1-ona típicamente involucra los siguientes pasos:

Formación del anillo de ciclohexeno: El anillo de ciclohexeno puede sintetizarse a través de una reacción de Diels-Alder entre un dieno y un dienófilo.

Introducción del grupo hidroxibutilenil: El grupo hidroxibutilenil puede introducirse a través de una reacción de Wittig, donde una ylide de fosfonio reacciona con un aldehído para formar el alqueno deseado.

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para garantizar un control preciso de las condiciones de reacción y mejorar el rendimiento y la pureza. Los catalizadores como el paladio o el platino pueden emplearse para facilitar pasos específicos en la síntesis.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, donde el grupo hidroxilo se convierte en un grupo carbonilo utilizando agentes oxidantes como el trióxido de cromo o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo de nuevo en un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo hidroxilo es reemplazado por otros grupos funcionales utilizando reactivos como el cloruro de tionilo o el tribromuro de fósforo.

Reactivos y condiciones comunes

Agentes oxidantes: Trióxido de cromo, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Cloruro de tionilo, tribromuro de fósforo.

Productos principales

Oxidación: Formación de una cetona o un aldehído.

Reducción: Formación de un alcohol.

Sustitución: Formación de haluros u otros derivados sustituidos.

Aplicaciones Científicas De Investigación

Química

En química, 4-[(1E)-3-hidroxi-but-1-en-1-il]-3,5,5-trimetilciclohex-2-en-1-ona se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de diversas reacciones químicas y mecanismos.

Biología

En la investigación biológica, este compuesto puede utilizarse como una sonda para estudiar interacciones enzimáticas y vías metabólicas. Su capacidad para sufrir diversas transformaciones químicas lo convierte en una herramienta valiosa para investigar procesos biológicos.

Medicina

En medicina, los derivados de este compuesto pueden explorarse por sus posibles propiedades terapéuticas. La presencia del grupo hidroxibutilenil sugiere una posible actividad como antioxidante o agente antiinflamatorio.

Industria

En el sector industrial, este compuesto puede utilizarse en la síntesis de productos químicos especiales, polímeros y materiales con propiedades específicas. Su versatilidad en reacciones químicas lo convierte en un intermedio valioso en diversos procesos de fabricación.

Mecanismo De Acción

El mecanismo de acción de 4-[(1E)-3-hidroxi-but-1-en-1-il]-3,5,5-trimetilciclohex-2-en-1-ona involucra su interacción con dianas moleculares como enzimas y receptores. El grupo hidroxibutilenil puede formar enlaces de hidrógeno con los sitios activos de las enzimas, influyendo en su actividad. La capacidad del compuesto para sufrir reacciones de oxidación y reducción le permite participar en procesos redox, lo que potencialmente afecta las vías de señalización celular.

Comparación Con Compuestos Similares

Compuestos similares

- 4-[(1E)-3-hidroxi-but-1-en-1-il]-2-metoxifenol

- (E)-4-(3-Hidroxoprop-1-en-1-il)-2-metoxifenol

- Fenol, 4-[(1E)-3-hidroxi-1-propenil]-2-metoxil-

Singularidad

4-[(1E)-3-hidroxi-but-1-en-1-il]-3,5,5-trimetilciclohex-2-en-1-ona es única debido a la presencia del anillo de ciclohexeno con tres grupos metilo, que imparte impedimento estérico e influye en su reactividad. El grupo hidroxibutilenil proporciona una versatilidad funcional adicional, permitiendo que el compuesto participe en una amplia gama de reacciones químicas.

Propiedades

IUPAC Name |

4-(3-hydroxybut-1-enyl)-3,5,5-trimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-7,10,12,14H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCGEAGEQVMWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1C=CC(C)O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334427 |

Source

|

| Record name | 2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110114-85-7 |

Source

|

| Record name | 2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

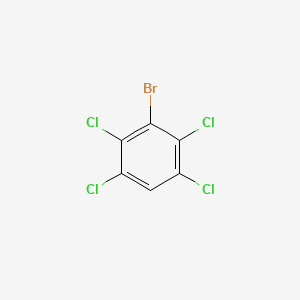

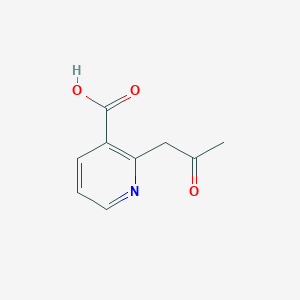

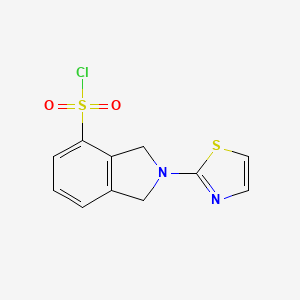

![1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone](/img/structure/B12434730.png)

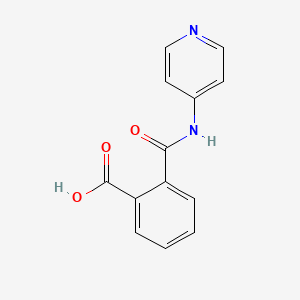

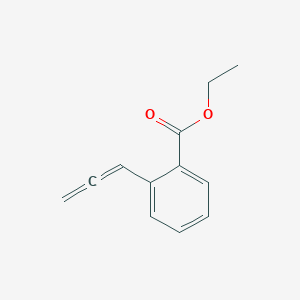

![[(5-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12434767.png)

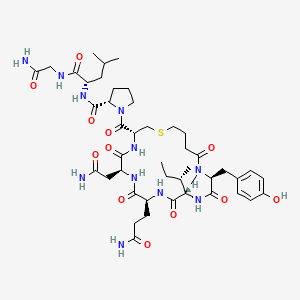

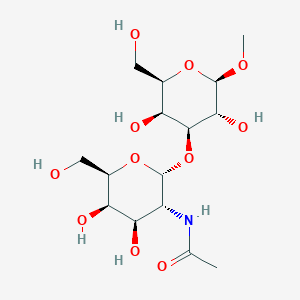

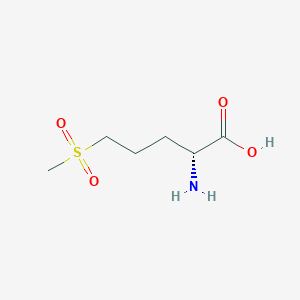

![(4R)-4-[(1R,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one](/img/structure/B12434772.png)